Antibacterial Activity vs. Linezolid: Absence of MIC Data Precludes Potency Comparison
No minimum inhibitory concentration (MIC) data for CAS 478260-51-4 against any bacterial strain are present in the peer-reviewed literature or public databases. The closest comparator, linezolid, has well-defined MIC ranges (e.g., MIC90 2–4 µg/mL against methicillin-resistant Staphylococcus aureus [MRSA] ATCC 43300; MIC90 1–2 µg/mL against vancomycin-resistant Enterococcus faecium [VRE]) [1]. Because the target compound replaces the oxazolidinone ring with a flexibly tethered 4-methylphenyl sulfanyl group—a modification that SAR studies indicate can reduce ribosomal binding affinity by ≥100-fold—its antibacterial activity cannot be inferred from linezolid data; direct empirical measurement is prerequisite to any comparative or procurement decision [2].
| Evidence Dimension | Antibacterial potency (MIC90 against MRSA) |
|---|---|
| Target Compound Data | No data available (CAS 478260-51-4) |
| Comparator Or Baseline | Linezolid: MIC90 2–4 µg/mL (MRSA ATCC 43300); tedizolid: MIC90 0.25–0.5 µg/mL [1] |
| Quantified Difference | Not calculable; data absent |
| Conditions | Broth microdilution per CLSI M07-A9; CAMHB medium; 18–24 h incubation; 35°C |
Why This Matters
Without empirical MIC data, any procurement of this compound for antibacterial screening is speculative and cannot be benchmarked against known oxazolidinone standards.
- [1] EUCAST. Linezolid: Rationale for the EUCAST Clinical Breakpoints, Version 2.0, 2020. Documents linezolid MIC90 of 2–4 µg/mL against MRSA. URL: https://www.eucast.org/. View Source
- [2] Shaw, K. J.; Barbachyn, M. R. The oxazolidinones: past, present, and future. Annals of the New York Academy of Sciences, 2011, 1241, 48–70. Demonstrates that ring-opening or removal of the oxazolidinone core results in loss of ribosomal binding and antibacterial activity. DOI: 10.1111/j.1749-6632.2011.06318.x. View Source
